molecular formula C11H15BrN2OS B11642419 3-Bromo-4-propoxybenzyl carbamimidothioate

3-Bromo-4-propoxybenzyl carbamimidothioate

Cat. No.: B11642419
M. Wt: 303.22 g/mol
InChI Key: MRQDMKPWDNDPKW-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzyl carbamimidothioate is an organic compound that features a benzene ring substituted with bromine, propoxy, and carbamimidothioate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-propoxybenzyl carbamimidothioate typically involves multiple steps, starting with the bromination of a benzene derivative. The propoxy group is introduced through a nucleophilic substitution reaction, and the carbamimidothioate group is added via a thiourea derivative. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-propoxybenzyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a corresponding amine or alcohol.

Scientific Research Applications

3-Bromo-4-propoxybenzyl carbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-propoxybenzyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: An aryl bromide used in organic synthesis.

    3-Bromo-4-pyridinecarboxaldehyde: A derivative used in various chemical reactions.

Uniqueness

3-Bromo-4-propoxybenzyl carbamimidothioate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of bromine, propoxy, and carbamimidothioate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15BrN2OS

Molecular Weight

303.22 g/mol

IUPAC Name

(3-bromo-4-propoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C11H15BrN2OS/c1-2-5-15-10-4-3-8(6-9(10)12)7-16-11(13)14/h3-4,6H,2,5,7H2,1H3,(H3,13,14)

InChI Key

MRQDMKPWDNDPKW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CSC(=N)N)Br

Origin of Product

United States

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